N-cyclopentyl-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide
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Description
N-cyclopentyl-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide is a useful research compound. Its molecular formula is C29H27ClN4O2 and its molecular weight is 499.01. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Compounds related to N-cyclopentyl-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide have been synthesized and characterized, exploring their structural and pharmacological potentials. For instance, a study on the synthesis, characterization, and pharmacological evaluation of different 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate revealed their antibacterial and anti-enzymatic activities, supported by % hemolytic activity analysis (K. Nafeesa et al., 2017).
Pharmacological Evaluation
The pharmacological evaluation of these compounds has shown promising results in various studies. For example, research on the synthesis of some new biologically active N-substituted-2''- [(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives highlighted their activity against acetylcholinesterase and butyrylcholinesterase (AChE and BChE) respectively and lipoxygenase (LOX) enzymes, demonstrating their potential as therapeutic agents (H. Khalid et al., 2014).
Anticancer Effects
A study on the anticancer effects of newly synthesized Isatin Sulfonamide Molecular Hybrid Derivatives against Hepatic Cancer Cell Lines confirmed the cytotoxic effect of these compounds on HepG2 and Huh7 cell lines. This research suggests the potential of these compounds in managing hepatocellular carcinoma, highlighting their significant cytotoxicity and apoptotic anti-angiogenic and anti-invasive effects (M. Eldeeb et al., 2022).
Antimicrobial Applications
Further, studies on the synthesis and antimicrobial evaluation of novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety have demonstrated promising antimicrobial properties. These compounds were synthesized with the aim of discovering new antimicrobial agents, showing significant activity against various bacterial and fungal strains (E. Darwish et al., 2014).
Enzyme Inhibition
The compounds have also been evaluated for their enzyme inhibitory activities, showcasing their potential in the development of novel therapeutic agents. A study on the synthesis and antimicrobial evaluation of some novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety has shown that these compounds possess promising enzyme inhibition capabilities, which could be beneficial in treating diseases associated with enzyme dysfunction (Kashif Iqbal et al., 2017).
Properties
IUPAC Name |
2-[7-benzyl-2-(4-methylphenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27ClN4O2/c1-20-7-9-22(10-8-20)28-32-26-18-33(17-21-5-3-2-4-6-21)16-15-25(26)29(36)34(28)19-27(35)31-24-13-11-23(30)12-14-24/h2-14H,15-19H2,1H3,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCBZKGELKKZEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CCN(C3)CC4=CC=CC=C4)C(=O)N2CC(=O)NC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.